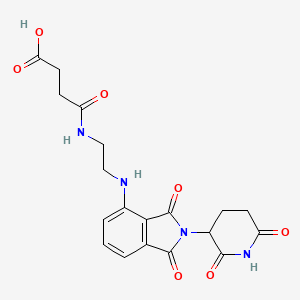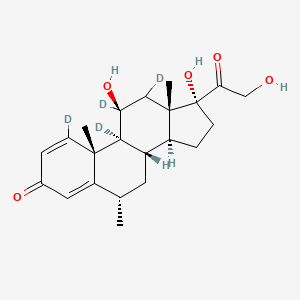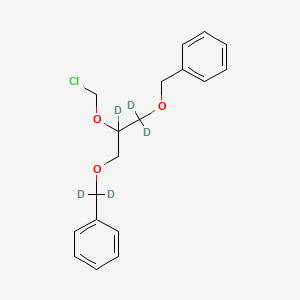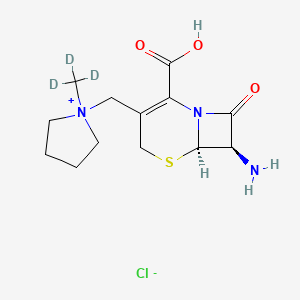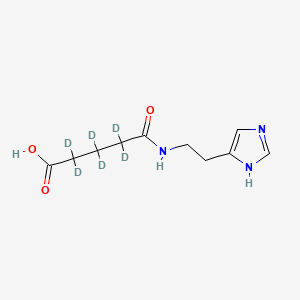
Ingavirin-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ingavirin-d6 is a deuterated form of Ingavirin, a small molecule antiviral drug known for its efficacy against various respiratory viral infections, including influenza A and B viruses, human parainfluenza virus, and human adenovirus . The deuterated version, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Ingavirin.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ingavirin-d6 involves the incorporation of deuterium atoms into the molecular structure of Ingavirin. This is typically achieved through the use of deuterated reagents and solvents during the chemical synthesis process. The key steps include:
Protection of Functional Groups: Protecting amino or imino groups to prevent unwanted reactions.
Deuteration: Introducing deuterium atoms using deuterated reagents.
Deprotection: Removing the protective groups to yield the final deuterated product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated solvents and reagents is optimized to minimize costs and maximize efficiency .
化学反応の分析
Types of Reactions: Ingavirin-d6 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Ingavirin-d6 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of the pharmacokinetics and metabolic pathways of Ingavirin. Its applications include:
Chemistry: Used as a tracer in studies to understand the chemical behavior and stability of Ingavirin.
Biology: Employed in metabolic studies to track the distribution and breakdown of Ingavirin in biological systems.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Ingavirin.
Industry: Applied in the development of new antiviral drugs by providing insights into the mechanism of action and potential improvements
作用機序
Ingavirin-d6, like its parent compound Ingavirin, exerts its antiviral effects through multiple mechanisms:
Inhibition of Viral Replication: It impairs the replication of viral RNA by interfering with the viral nucleoprotein.
Immunomodulation: Enhances the host’s immune response by stimulating the production of interferons and other immune mediators.
Anti-inflammatory Effects: Reduces inflammation in the respiratory tract by modulating the release of pro-inflammatory cytokines
類似化合物との比較
Tamiflu (Oseltamivir): Another antiviral drug used to treat influenza. Unlike Ingavirin, Tamiflu is a neuraminidase inhibitor.
Arbidol: An antiviral that also targets influenza viruses but works by inhibiting viral fusion with host cells.
Uniqueness of Ingavirin-d6: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Its broad-spectrum antiviral activity and multiple mechanisms of action make it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C10H15N3O3 |
|---|---|
分子量 |
231.28 g/mol |
IUPAC名 |
2,2,3,3,4,4-hexadeuterio-5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)/i1D2,2D2,3D2 |
InChIキー |
KZIMLUFVKJLCCH-NMFSSPJFSA-N |
異性体SMILES |
[2H]C([2H])(C(=O)NCCC1=CN=CN1)C([2H])([2H])C([2H])([2H])C(=O)O |
正規SMILES |
C1=C(NC=N1)CCNC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


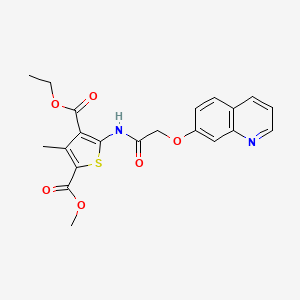


![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)
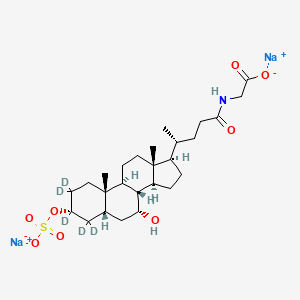
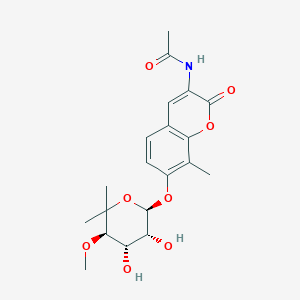
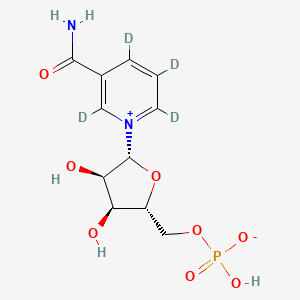
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)

